1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione

Catalog No.
S13649738
CAS No.
60698-96-6
M.F
C17H13ClO5
M. Wt
332.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracen...

CAS Number

60698-96-6

Product Name

1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione

IUPAC Name

1-chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione

Molecular Formula

C17H13ClO5

Molecular Weight

332.7 g/mol

InChI

InChI=1S/C17H13ClO5/c1-7-4-10(22-2)13-14(15(7)18)16(20)9-5-8(19)6-11(23-3)12(9)17(13)21/h4-6,19H,1-3H3

InChI Key

PBYIENXGQPLGEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1Cl)C(=O)C3=C(C2=O)C(=CC(=C3)O)OC)OC

1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. This compound is characterized by its complex structure, which includes a chloro group, hydroxyl groups, and methoxy groups attached to an anthracene core. The molecular formula of this compound is C17H13ClO5C_{17}H_{13}ClO_{5}, and it has a molecular weight of approximately 332.7 g/mol . The presence of these functional groups contributes to its unique physical and chemical properties, making it a subject of interest in various fields, including organic chemistry and medicinal research.

  • Oxidation: This compound can be oxidized to form quinones, which are essential intermediates in the synthesis of dyes and pigments.
  • Reduction: Reduction processes can convert the quinone structure back to its hydroquinone form.
  • Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, allowing for the introduction of various functional groups .

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that 1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione exhibits potential biological activities. Its derivatives have been studied for:

  • Antimicrobial Properties: The compound has shown effectiveness against various microbial strains.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving oxidative stress and enzyme inhibition .

Further investigation into its biological mechanisms could reveal additional therapeutic applications.

The synthesis of 1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione typically involves several key steps:

  • Starting Materials: The process begins with anthracene derivatives.
  • Hydroxylation and Methoxylation: Hydroxyl and methoxy groups are introduced using specific reagents like methanol and hydroxylating agents.
  • Controlled Reaction Conditions: These reactions are conducted under controlled temperatures and often require catalysts to enhance yield and purity .

This multi-step synthesis highlights the complexity of creating substituted anthraquinones.

1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione has several applications across different fields:

  • Organic Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Dyes and Pigments: Its derivatives are utilized in producing vibrant dyes due to their strong color properties.
  • Pharmaceuticals: Ongoing research explores its potential as a therapeutic agent for various diseases .

These applications demonstrate the compound's versatility in both industrial and research settings.

The interaction mechanism of 1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione involves its binding to molecular targets such as enzymes and receptors. This binding can lead to the formation of reactive intermediates that interact with cellular components. Key pathways affected include:

  • Oxidative Stress Response: The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects .

These interactions underline the importance of studying this compound further for potential therapeutic uses.

1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives:

Compound NameStructure FeaturesUnique Aspects
1-Hydroxy-2,3-dimethylanthracene-9,10-dioneLacks chloro and methoxy groupsDifferent chemical properties due to missing substituents
2-Methyl-9,10-anthraquinoneDifferent substituentsPrimarily used in dye synthesis
1-Chloro-4,5-dihydroxy-2-methoxy-7-methylanthraceneAdditional hydroxyl groupEnhanced solubility compared to the target compound
3-Hydroxy-4,5-dimethoxy-2-methyl-9,10-anthraquinoneSimilar methoxy groupsVariations in biological activity

These comparisons highlight the uniqueness of 1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione within the anthraquinone family due to its specific substitution pattern and potential applications in various fields .

Anthraquinones constitute a critical class of aromatic compounds with diverse applications ranging from dyes to pharmaceuticals. The structural versatility of the anthraquinone core allows for targeted modifications that enhance specific properties, such as redox activity, photostability, and biological interactions.

Structural Modifications and Biological Activity

Modern research has focused on synthesizing anthraquinones with substituents that modulate electronic distributions and intermolecular interactions. For example, 1-hydroxy-4-arylanthraquinones demonstrate selective cytotoxicity against prostate cancer cells, with GI~50~ values as low as 1.1 μM in DU-145 cell lines. These findings underscore the importance of substitution patterns in dictating biological activity.

Table 1: Representative Anthraquinone Derivatives and Their Applications

Compound ClassKey SubstituentsApplications
1-Hydroxy-4-arylanthraquinonesAryl groups at C-4Anticancer agents
1-ChloroanthraquinonesChloro at C-1Dye intermediates
Methoxy-substituted derivativesMethoxy at C-4/C-5Photodynamic therapy agents

The introduction of electron-withdrawing groups (e.g., chloro) and electron-donating groups (e.g., methoxy) creates a push-pull system that enhances π-conjugation and stabilizes charge-transfer states.

Synthetic Advances

Recent methodologies for anthraquinone synthesis include Friedel-Crafts acylations and Diels-Alder reactions, which enable precise control over substitution patterns. For instance, the Friedel-Crafts reaction of phthalic anhydride with benzene derivatives yields anthraquinones with tailored aryl substituents, a strategy applicable to the synthesis of 1-chloro-7-hydroxy-4,5-dimethoxy-2-methylanthraquinone.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

332.0451512 g/mol

Monoisotopic Mass

332.0451512 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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